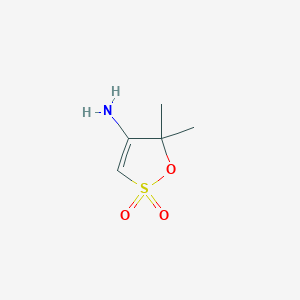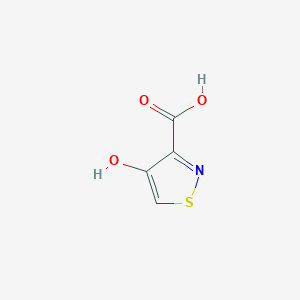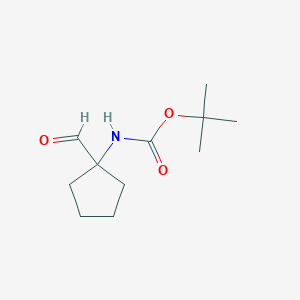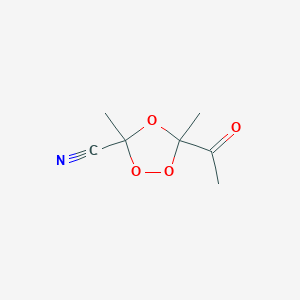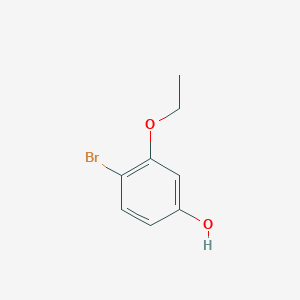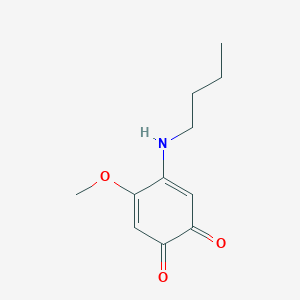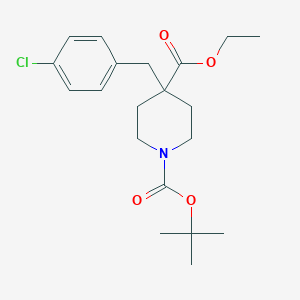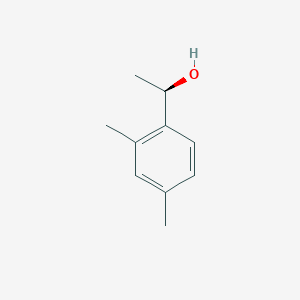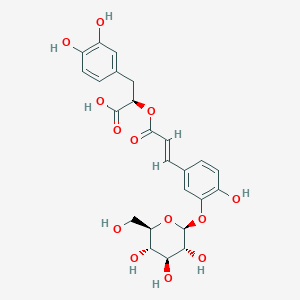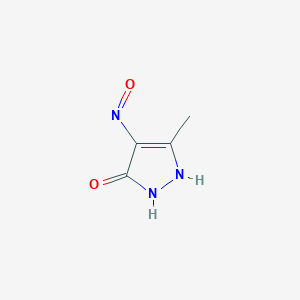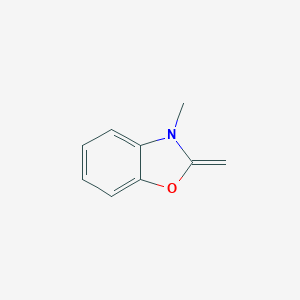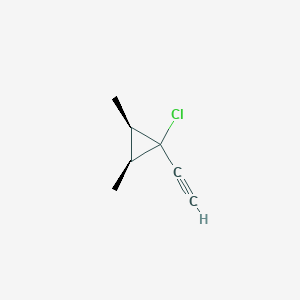
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane is a cyclopropane derivative that has gained significant interest in scientific research due to its unique chemical structure and potential applications. It is commonly referred to as CDC or 1-chloro-1-ethynylcyclopropane.
Mechanism of Action
CDC has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting AChE, CDC can increase the levels of acetylcholine in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
CDC has been shown to have a range of biochemical and physiological effects, including the ability to enhance memory and cognitive function, reduce anxiety and depression, and improve motor function in animal models. It has also been shown to have potential anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
CDC has several advantages as a research tool, including its ability to selectively target AChE and its potential to alter the physical and chemical properties of a compound. However, it also has limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on CDC, including its use as a tool for studying the role of acetylcholine in the nervous system, its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, and its use in the development of new drugs and compounds with altered physical and chemical properties. Further research is needed to fully understand the potential applications of CDC and its mechanism of action.
Synthesis Methods
CDC can be synthesized through a variety of methods, including the reaction of 3-chloropropene with acetylene in the presence of a catalyst, or the reaction of 1,2-dibromo-2,3-dimethylcyclopropane with sodium acetylide followed by dehydrohalogenation.
Scientific Research Applications
CDC has been widely studied for its potential applications in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. It has been used as a reagent in organic synthesis to introduce a cyclopropane ring into a molecule, which can alter the physical and chemical properties of the compound.
properties
CAS RN |
178899-47-3 |
|---|---|
Molecular Formula |
C7H9Cl |
Molecular Weight |
128.6 g/mol |
IUPAC Name |
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C7H9Cl/c1-4-7(8)5(2)6(7)3/h1,5-6H,2-3H3/t5-,6+,7? |
InChI Key |
WDVYSBBDWGZEAZ-MEKDEQNOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C1(C#C)Cl)C |
SMILES |
CC1C(C1(C#C)Cl)C |
Canonical SMILES |
CC1C(C1(C#C)Cl)C |
synonyms |
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3alpha)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




